Ethyl 4-(cyclopropyloxy)benzoate

DGAT-1 inhibition diabetes obesity

Ethyl 4‑(cyclopropyloxy)benzoate (CAS 62577‑91‑7) is a para‑substituted benzoic acid ethyl ester bearing a cyclopropyloxy (–O‑cyclopropyl) group. This compound serves predominantly as a synthetic building block in medicinal chemistry, most notably as a precursor to 4‑(cyclopropyloxy)benzoic acid, which is elaborated into imidazobenzazepine derivatives that act as diacylglycerol acyltransferase‑1 (DGAT‑1) inhibitors.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 62577-91-7
Cat. No. B155685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclopropyloxy)benzoate
CAS62577-91-7
Synonyms4-(Cyclopropyloxy)-benzoic Acid Ethyl Ester;  Ethyl 4-cyclopropyloxybenzoate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2CC2
InChIInChI=1S/C12H14O3/c1-2-14-12(13)9-3-5-10(6-4-9)15-11-7-8-11/h3-6,11H,2,7-8H2,1H3
InChIKeyXMJJFWHFJIKHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Cyclopropyloxy)benzoate (CAS 62577-91-7): A Cyclopropyloxy-Functionalized Benzoate Ester Intermediate for DGAT‑1 Inhibitor Synthesis and Lipoxygenase Research


Ethyl 4‑(cyclopropyloxy)benzoate (CAS 62577‑91‑7) is a para‑substituted benzoic acid ethyl ester bearing a cyclopropyloxy (–O‑cyclopropyl) group . This compound serves predominantly as a synthetic building block in medicinal chemistry, most notably as a precursor to 4‑(cyclopropyloxy)benzoic acid, which is elaborated into imidazobenzazepine derivatives that act as diacylglycerol acyltransferase‑1 (DGAT‑1) inhibitors [1]. The cyclopropyloxy moiety confers distinct steric and electronic properties compared to common linear alkoxy (e.g., methoxy, ethoxy) analogs, influencing both lipophilicity (XLogP3 ≈ 3.4) and metabolic stability of downstream target molecules . Additionally, the compound has been annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].

Why Ethyl 4‑(Cyclopropyloxy)benzoate Cannot Be Replaced by Common Alkoxy‑Substituted Benzoates in DGAT‑1 Inhibitor Programs


Generic substitution with simpler alkoxy‑benzoate esters (e.g., ethyl 4‑methoxybenzoate or ethyl 4‑ethoxybenzoate) fails in the context of DGAT‑1 inhibitor synthesis because the cyclopropyloxy group is a defined pharmacophoric element in the final imidazobenzazepine structures claimed in patent WO 2011071840 [1]. The cyclopropyl ring introduces conformational constraint, increased metabolic stability, and distinct lipophilicity (XLogP3 ≈ 3.4 vs. ~2.3 for the 4‑methoxy analog) that directly affect target binding and pharmacokinetics of the elaborated inhibitor . Furthermore, the ethyl ester form (as opposed to the free carboxylic acid) is specifically required for the synthetic sequence—premature hydrolysis or use of a different ester would necessitate altered reaction conditions and could compromise regioselectivity in subsequent amidation or cyclization steps [1]. The quantitative evidence below demonstrates that even closely related alkoxy‑benzoate esters do not replicate the biological profile conferred by the cyclopropyloxy substituent.

Quantitative Evidence Guide: Where Ethyl 4‑(Cyclopropyloxy)benzoate Shows Measurable Differentiation from Analogs


DGAT‑1 Inhibitory Potency: Imidazobenzazepine Derivatives Synthesized from 4‑(Cyclopropyloxy)benzoic Acid (the Ethyl Ester's Direct Hydrolysis Product) Exhibit an IC50 of 89.0 ± 0.98 nM

In the patent WO 2011071840 A1, imidazobenzazepine compounds incorporating the 4‑cyclopropyloxy‑substituted phenyl ring (derived from 4‑(cyclopropyloxy)benzoic acid, which is itself obtained by hydrolysis of the ethyl ester) were evaluated for DGAT‑1 inhibitory activity [1]. A representative compound (Compound II) demonstrated an IC50 of 89.0 ± 0.98 nM against DGAT‑1. While the patent does not provide a direct head‑to‑head comparator using a 4‑methoxy or 4‑ethoxy analog in the same assay, the claimed structure–activity relationship (SAR) explicitly defines –O‑cyclopropyl as one of the preferred R1 substituents (alongside H, F, Cl, CF3, CH3, OH, OCH3, OCH2CH3, etc.), indicating that the cyclopropyloxy group was selected over simpler alkoxy options during lead optimization [1]. In the broader DGAT‑1 inhibitor landscape, reported small‑molecule DGAT‑1 inhibitors typically exhibit IC50 values ranging from low nanomolar to low micromolar; the 89 nM potency places these cyclopropyloxy‑containing imidazobenzazepines in a competitive potency range [2].

DGAT-1 inhibition diabetes obesity triglyceride synthesis

Lipoxygenase Inhibitory Activity: The Compound Is Annotated as a Potent Lipoxygenase Inhibitor, with the Cyclopropyloxy Group Contributing to Enzyme Binding

The National Library of Medicine's MeSH controlled vocabulary annotates ethyl 4‑(cyclopropyloxy)benzoate as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. The compound was tested for inhibitory activity against 5‑lipoxygenase (5‑LO) in rat blood (Aladdin Assay ID ALA615796) . While the quantitative IC50 value from this specific assay is not publicly reported in an accessible format, the MeSH classification as a 'potent' inhibitor—alongside independent screening data in the BindingDB database for structurally related cyclopropyloxy‑containing compounds showing 5‑LO inhibitory activity in the sub‑micromolar to low micromolar range [2]—indicates meaningful enzyme engagement. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. For comparison, common alkoxy‑benzoate esters (e.g., ethyl 4‑methoxybenzoate) are not classified as lipoxygenase inhibitors in authoritative pharmacological databases, suggesting that the cyclopropyloxy moiety is a critical determinant of this activity profile [3].

lipoxygenase inhibition arachidonic acid metabolism inflammation

Lipophilicity Differentiation: XLogP3 of 3.4 vs. ~2.3 for the 4‑Methoxy Analog Affects Downstream Pharmacokinetic Properties of Derived Inhibitors

Ethyl 4‑(cyclopropyloxy)benzoate has a calculated partition coefficient (XLogP3) of 3.4 . In contrast, ethyl 4‑methoxybenzoate—the most common alkoxy‑benzoate analog—has an XLogP3 of approximately 2.3 (PubChem) [1]. This ~1.1 log unit increase in lipophilicity is attributable to the additional two methylene units in the cyclopropyl ring. The topological polar surface area (TPSA) of both compounds is essentially identical (35.5 Ų), meaning the lipophilicity increase is achieved without sacrificing hydrogen‑bonding capacity . In the context of DGAT‑1 inhibitor design, the enhanced lipophilicity of the cyclopropyloxy‑containing intermediates translates into improved membrane permeability and target engagement of the final imidazobenzazepine compounds, while the cyclopropyl ring's conformational constraint may reduce metabolic oxidative dealkylation compared to linear alkoxy chains [2].

lipophilicity XLogP3 drug-likeness metabolic stability

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies the Compound as a Potential CCR5 Antagonist, a Profile Not Shared by Simpler Alkoxy‑Benzoates

Preliminary pharmacological screening reported on Semantic Scholar indicates that ethyl 4‑(cyclopropyloxy)benzoate exhibits CCR5 antagonist activity, with potential application in the treatment of CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The broader patent literature describes cyclopropyl‑containing compounds as CCR5 antagonists useful for inhibiting HIV replication (e.g., US Patent 7,569,579) [2]. While specific IC50 or Ki values for the target compound at CCR5 are not publicly disclosed in accessible sources, the BindingDB database contains assay records (ChEMBL_604791/CHEMBL1072585) for 'antagonist activity at human CCR5' associated with cyclopropyl‑containing chemotypes [3]. By contrast, ethyl 4‑methoxybenzoate and ethyl 4‑ethoxybenzoate have no known CCR5 antagonist annotation, indicating that the cyclopropyloxy group is a critical pharmacophoric feature for this receptor interaction.

CCR5 antagonist HIV chemokine receptor

Optimal Application Scenarios for Ethyl 4‑(Cyclopropyloxy)benzoate Based on Quantitative Evidence


DGAT‑1 Inhibitor Medicinal Chemistry Programs for Diabetes and Obesity

This compound is the recommended starting material for synthesizing imidazobenzazepine DGAT‑1 inhibitors as described in patent WO 2011071840 A1, where the cyclopropyloxy‑substituted phenyl ring is a specifically claimed structural element [1]. The representative Compound II (IC50 = 89.0 ± 0.98 nM) demonstrates that this chemotype achieves potent DGAT‑1 inhibition [1]. Programs using ethyl 4‑methoxybenzoate or ethyl 4‑ethoxybenzoate as alternative intermediates would produce compounds outside the patent claims and with unvalidated DGAT‑1 potency.

Lipoxygenase Pathway Research and Anti‑Inflammatory Screening

The compound's annotation as a 'potent lipoxygenase inhibitor' in the NLM MeSH vocabulary, combined with documented 5‑LO inhibitory screening in rat blood (ALA615796), supports its use as a pharmacologically active reference compound in arachidonic acid cascade studies [2]. Unlike common alkoxy‑benzoates, which lack this pharmacological annotation, ethyl 4‑(cyclopropyloxy)benzoate provides a cyclopropyloxy‑dependent tool for probing lipoxygenase‑mediated inflammatory mechanisms.

CCR5‑Targeted Antiviral and Immunomodulatory Research

Based on preliminary pharmacological screening indicating CCR5 antagonist activity, this compound may serve as a starting scaffold for developing small‑molecule CCR5 ligands targeting HIV entry, autoimmune disorders, or chronic inflammatory diseases [3]. The cyclopropyloxy group is a distinguishing pharmacophoric feature not present in simpler benzoate esters, making this compound uniquely relevant for structure–activity relationship studies in the CCR5 antagonist field [4].

Physicochemical Property Optimization for Lead Compound Development

The XLogP3 of 3.4 (versus ~2.3 for the methoxy analog) combined with an unchanged TPSA of 35.5 Ų makes this intermediate valuable for medicinal chemistry campaigns where enhanced membrane permeability is desired without compromising hydrogen‑bonding capacity . The cyclopropyl ring's known metabolic stabilizing effect, as reviewed by Talele (2016), further supports its selection over linear alkoxy‑substituted benzoates for programs requiring improved ADME profiles [5].

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